molecular formula C8H5BrF4O B2971477 4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene CAS No. 2248384-64-5

4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene

Cat. No.: B2971477
CAS No.: 2248384-64-5
M. Wt: 273.025
InChI Key: CKCAXLPEAIOEJO-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O It is characterized by the presence of a bromine atom, two difluoromethyl groups, and a difluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene typically involves the introduction of bromine, difluoromethyl, and difluoromethoxy groups onto a benzene ring. One common method is the bromination of a difluoromethoxy-substituted benzene derivative, followed by the introduction of difluoromethyl groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases and halogenating agents under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The difluoromethyl groups can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, often in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

    Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include difluoromethyl alcohols.

    Reduction: Products include difluoromethyl anions or reduced benzene derivatives.

    Coupling: Products include biaryl compounds or more complex aromatic systems.

Scientific Research Applications

4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The difluoromethyl and difluoromethoxy groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene is unique due to the presence of both difluoromethyl and difluoromethoxy groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-1-2-5(7(10)11)6(3-4)14-8(12)13/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCAXLPEAIOEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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